AZD5248

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

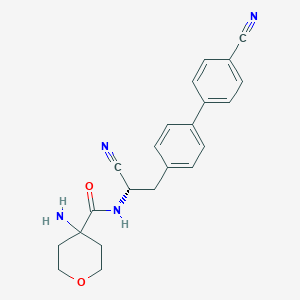

Structure

3D Structure

Properties

CAS No. |

1254318-44-9 |

|---|---|

Molecular Formula |

C22H22N4O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4-amino-N-[(1S)-1-cyano-2-[4-(4-cyanophenyl)phenyl]ethyl]oxane-4-carboxamide |

InChI |

InChI=1S/C22H22N4O2/c23-14-17-3-7-19(8-4-17)18-5-1-16(2-6-18)13-20(15-24)26-21(27)22(25)9-11-28-12-10-22/h1-8,20H,9-13,25H2,(H,26,27)/t20-/m0/s1 |

InChI Key |

NNUFRZJZOXVZIT-FQEVSTJZSA-N |

Isomeric SMILES |

C1COCCC1(C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N |

Canonical SMILES |

C1COCCC1(C(=O)NC(CC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

AZD5248: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD5248, a potent, orally bioavailable inhibitor of Cathepsin C, also known as Dipeptidyl Peptidase 1 (DPP1). This document details the molecular interactions, signaling pathways, and key experimental findings related to this compound, with a focus on providing in-depth information for research and development purposes.

Core Mechanism of Action: Inhibition of Cathepsin C (DPP1)

This compound functions as a potent and selective inhibitor of Cathepsin C (DPP1)[1][2][3][4][5]. DPP1 is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within the azurophilic granules of neutrophils. These neutrophil serine proteases (NSPs) include neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). The activation of these NSPs is a key event in the maturation of neutrophils.

By inhibiting DPP1, this compound effectively prevents the proteolytic processing of pro-NSPs into their active forms. This leads to a reduction in the activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects mediated by these proteases.

Signaling Pathway of this compound Action

The mechanism of action of this compound can be visualized as a direct inhibition of a key enzymatic step in the neutrophil maturation and activation pathway.

Caption: this compound inhibits Cathepsin C (DPP1), preventing the activation of neutrophil serine proteases.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Species | Value | Reference |

| IC50 (Cathepsin C) | Human | 44 nM | [1][3][5] |

| Rat | 67 nM | [1][3] |

Table 1: In Vitro Potency of this compound against Cathepsin C.

| Parameter | Species | Dosing | Time Point | % Inhibition | Reference |

| Neutrophil Elastase Activity | Rat | Twice daily | 8 days | ~90% | [6] |

| Proteinase 3 Activity | Rat | Twice daily | 8 days | ~64% | [6] |

| Cathepsin G Activity | Rat | Twice daily | 8 days | ~88% | [6] |

Table 2: In Vivo Efficacy of this compound on Neutrophil Serine Protease Activity in Rat Bone Marrow.

Key Experimental Methodologies

This section outlines the methodologies used in the preclinical evaluation of this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat Cathepsin C.

Protocol Outline:

-

Recombinant human or rat Cathepsin C was incubated with a fluorescently labeled substrate.

-

This compound was added at varying concentrations.

-

The rate of substrate cleavage was measured by detecting the fluorescent signal over time.

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for determining the in vitro potency of this compound.

In Vivo Pharmacodynamic Studies in Rats

Objective: To assess the effect of this compound on the activity of neutrophil serine proteases in rats.

Protocol Outline:

-

Rats were administered this compound orally, typically twice daily, for a specified duration (e.g., up to 14 days).

-

At various time points, bone marrow and blood samples were collected.

-

Neutrophils were isolated from the collected samples.

-

The activity of neutrophil elastase, proteinase 3, and cathepsin G was measured using specific substrates.

-

The percentage of inhibition of NSP activity was calculated relative to vehicle-treated control animals.

It was observed that the maximal inhibition of NSPs was achieved after approximately 8 days of treatment, which is consistent with the turnover rate of neutrophils in rats (4-6 days)[3][5]. This finding underscores that the pharmacodynamic effect of this compound is dependent on the maturation rate of new neutrophils with inhibited DPP1.

Adverse Effect: Aortic Binding

A critical finding in the preclinical development of this compound was its binding to the aorta in rats, as observed in quantitative whole-body autoradiography (QWBA) studies[6][7]. This adverse effect led to the termination of its clinical development.

Proposed Mechanism of Aortic Binding

The aortic binding of this compound is hypothesized to result from a chemical reaction between the drug and aldehydes present in elastin, a major component of aortic tissue[7]. Elastin is cross-linked by aldehydes, and it is proposed that a reactive moiety on this compound forms a covalent bond with these aldehydes.

Caption: Hypothesized mechanism of this compound aortic binding.

Experimental Assays for Aortic Binding

To investigate this off-target effect, two key assays were developed:

-

Aldehyde Chemical Reactivity Assay: A simple assay to measure the reactivity of this compound and its analogs with aldehydes.

-

In Vitro Competitive Covalent Binding Assay: A novel assay to assess the competitive binding of compounds to aortic tissue in the presence of a radiolabeled tracer.

These assays were instrumental in understanding the structural basis of the aortic binding and in guiding the development of second-generation DPP1 inhibitors, such as AZD7986, which were optimized to eliminate this liability.

Conclusion

This compound is a potent inhibitor of Cathepsin C (DPP1) that effectively reduces the activity of neutrophil serine proteases in vivo. Its mechanism of action is well-characterized and directly linked to the inhibition of a key enzyme in neutrophil maturation. However, the discovery of significant aortic binding in preclinical studies highlighted a critical safety liability that halted its development. The investigation into this adverse effect has provided valuable insights for the development of safer, next-generation DPP1 inhibitors.

References

- 1. Cathepsin C inhibitors: property optimization and identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin C inhibitors: property optimization and identification of a clinical candidate. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

AZD5248: A Technical Guide to Dipeptidyl Peptidase 1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5248 is a potent and selective inhibitor of dipeptidyl peptidase 1 (DPP1), a cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs). By targeting DPP1, this compound was developed to mitigate the downstream inflammatory effects of NSPs, such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which are implicated in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and bronchiectasis.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the toxicological findings that led to the termination of its development. Furthermore, it details the experimental protocols for key assays relevant to the study of DPP1 inhibitors and contextualizes the therapeutic potential of this drug class by referencing clinical trial data from other DPP1 inhibitors.

Introduction to Dipeptidyl Peptidase 1 (DPP1)

Dipeptidyl peptidase 1, also known as cathepsin C, is a lysosomal cysteine protease ubiquitously expressed in various tissues, with high levels found in immune cells such as neutrophils, mast cells, and activated macrophages.[1] The primary physiological role of DPP1 is the activation of pro-inflammatory serine proteases within the bone marrow during the maturation of neutrophils.[2] It achieves this by cleaving dipeptides from the N-terminus of NSP zymogens, leading to their conformational activation.[2]

The activation of NSPs is a critical component of the innate immune response. However, excessive or dysregulated NSP activity can lead to tissue damage and is a hallmark of several chronic inflammatory diseases.[1][2] This makes DPP1 an attractive therapeutic target for controlling NSP-mediated inflammation.

This compound: Mechanism of Action and Preclinical Profile

This compound was developed as a potent, selective, and orally bioavailable inhibitor of DPP1. Its mechanism of action revolves around the direct inhibition of the enzymatic activity of DPP1, thereby preventing the activation of downstream NSPs.

Preclinical Pharmacodynamics

Preclinical studies in animal models demonstrated the potent in vivo activity of this compound. In a study involving untreated rats, oral administration of this compound at a dose of 10 mg/kg twice daily for eight consecutive days resulted in a significant reduction in the activity of key NSPs in the bone marrow.[1]

| Neutrophil Serine Protease | Reduction in Activity (%) |

| Neutrophil Elastase (NE) | 90 |

| Proteinase 3 (PR3) | 64 |

| Cathepsin G (CatG) | 88 |

Table 1: In vivo efficacy of this compound in reducing Neutrophil Serine Protease activity in rats after 8 days of treatment with 10 mg/kg twice daily.[1]

Preclinical Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties in multiple preclinical species, including rats, mice, and dogs, with low clearance and high bioavailability.[1] Specific pharmacokinetic parameters from these studies are not publicly available.

Toxicology and Discontinuation of Development

The clinical development of this compound was terminated prior to human dosing due to a critical safety finding in a preclinical toxicology study. A quantitative whole-body autoradiography (QWBA) study in rats revealed significant binding of this compound to the aorta.[3] This finding raised concerns about the potential for long-term cardiovascular toxicity. A mechanistic hypothesis for this aortic binding was proposed, suggesting a chemical reaction between this compound and aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[3]

Signaling Pathway of DPP1 Inhibition

The inhibition of DPP1 by this compound interrupts a key inflammatory cascade. The following diagram illustrates the signaling pathway.

Caption: DPP1 inhibition by this compound blocks the activation of pro-NSPs in the bone marrow.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of DPP1 inhibitors like this compound.

DPP1 Enzyme Inhibition Assay

This assay is designed to determine the in vitro potency of a compound in inhibiting DPP1 enzymatic activity.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by DPP1 to release a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human DPP1 enzyme

-

DPP1 fluorogenic substrate (e.g., H-Gly-Phe-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)

-

Test compound (e.g., this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add a fixed concentration of recombinant human DPP1 to each well of the microplate.

-

Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

- 1. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

AZD5248: A Technical Overview of a Potent Cathepsin C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5248 is a potent, orally bioavailable, small-molecule inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPP1). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[1][2] These proteases are key mediators of tissue damage and inflammation in a variety of diseases.[1] By inhibiting Cathepsin C, this compound was developed with the therapeutic goal of reducing the activity of these downstream proteases, offering a potential treatment for inflammatory conditions.[3][4] However, the development of this compound was terminated prior to human dosing due to a significant preclinical safety finding of aortic binding in rats.[3][5] This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, available preclinical data, and the safety concerns that led to its discontinuation.

Core Properties and Mechanism of Action

This compound is a potent inhibitor of human and rat Cathepsin C. Its mechanism of action involves the direct inhibition of the enzymatic activity of Cathepsin C. This upstream inhibition prevents the proteolytic activation of pro-NSPs into their active forms within the bone marrow during neutrophil maturation.[4][6] The consequent reduction in active NE, PR3, and CG was expected to diminish the inflammatory cascade in target tissues.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂N₄O₂ | [5] |

| Molecular Weight | 374.44 g/mol | [5] |

| CAS Number | 1254318-44-9 | [5] |

In Vitro Potency

| Target | Species | IC₅₀ (nM) | Reference |

| Cathepsin C | Human | 44 | [5] |

| Cathepsin C | Rat | 67 | [5] |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published. However, it is described as being orally bioavailable.

Preclinical Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of NSP activity. In a key preclinical study, oral administration of this compound to rats demonstrated a time-dependent reduction in the activity of NSPs in the bone marrow.

| Neutrophil Serine Protease | Species | Dose | Duration | % Inhibition in Bone Marrow | Reference |

| Neutrophil Elastase (NE) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 90% | [4] |

| Proteinase 3 (PR3) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 64% | [4] |

| Cathepsin G (CG) | Rat | 10 mg/kg (orally, twice daily) | 8 days | 88% | [4] |

These results indicate that sustained inhibition of Cathepsin C by this compound effectively suppresses the maturation of key inflammatory proteases. The maximal effect was observed after approximately 8 days of treatment, which is consistent with the turnover rate of neutrophils.[4][6]

Preclinical Safety and Reason for Discontinuation

The development of this compound was halted due to findings of aortic binding in a rat quantitative whole-body autoradiography (QWBA) study.[3][5] This binding was significant and raised concerns about potential long-term cardiovascular toxicity.

Aortic Binding and Aldehyde Reactivity Hypothesis

The proposed mechanism for the aortic binding of this compound involves a chemical reaction with endogenous aldehydes present in elastin, a major component of aortic tissue.[3][5] It is hypothesized that the α-amino nitrile core of this compound reacts with these aldehydes to form a stable covalent adduct, leading to the accumulation of the compound in the aorta.[3] This off-target reactivity was a critical safety liability that could not be overcome, leading to the termination of the program.

Experimental Protocols

While the specific, proprietary protocols used by AstraZeneca for the evaluation of this compound are not publicly available, this section provides representative examples of methodologies that would be employed to characterize a Cathepsin C inhibitor.

Cathepsin C Fluorometric Activity Assay (Representative Protocol)

This assay is used to determine the in vitro potency of an inhibitor against Cathepsin C.

-

Reagents and Materials:

-

Recombinant human Cathepsin C

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., (H-Gly-Phe)₂-AMC)

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

-

Add a small volume of the diluted inhibitor or vehicle to the wells of the microplate.

-

Add the Cathepsin C enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 380 nm, Emission: 460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

-

Neutrophil Serine Protease Activity Assay (Representative Protocol)

This assay measures the activity of NSPs from biological samples, such as bone marrow lysates from treated animals.

-

Reagents and Materials:

-

Bone marrow cell lysate from treated and vehicle control animals

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

Specific fluorogenic substrates for each NSP:

-

NE: MeOSuc-Ala-Ala-Pro-Val-AMC

-

PR3: MeOSuc-Ala-Ala-Pro-Val-pNA (colorimetric) or a suitable fluorogenic substrate

-

CG: Suc-Ala-Ala-Pro-Phe-pNA (colorimetric) or a suitable fluorogenic substrate

-

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare bone marrow lysates from animals treated with this compound or vehicle.

-

Determine the total protein concentration of each lysate to normalize activity.

-

Add a standardized amount of lysate protein to the wells of the microplate.

-

Add the specific NSP substrate to the wells to initiate the reaction.

-

Monitor the change in absorbance or fluorescence over time.

-

Calculate the enzymatic activity, typically expressed as units of activity per milligram of total protein.

-

Compare the NSP activity in the this compound-treated groups to the vehicle control group to determine the percent inhibition.

-

In Vitro Aldehyde Reactivity Assay (Representative Protocol)

This type of assay can be used to assess the potential for a compound to react with aldehydes, providing an early indication of potential off-target reactivity similar to that observed with this compound.

-

Reagents and Materials:

-

Test compound (this compound)

-

A model aldehyde (e.g., glyceraldehyde or a custom-synthesized elastin-related aldehyde)

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical system for detecting product formation (e.g., LC-MS/MS)

-

-

Procedure:

-

Incubate the test compound with the model aldehyde in the Reaction Buffer at 37°C.

-

Take samples at various time points.

-

Analyze the samples by LC-MS/MS to monitor for the disappearance of the parent compound and the formation of a new peak corresponding to the mass of the predicted adduct.

-

The rate of adduct formation can be quantified to compare the reactivity of different compounds.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Conclusion

This compound is a well-characterized, potent inhibitor of Cathepsin C that effectively reduces the activity of downstream neutrophil serine proteases in preclinical models. Its development highlighted the potential of targeting Cathepsin C for the treatment of inflammatory diseases. However, the discovery of significant aortic binding in rats, likely due to off-target reactivity with aldehydes in elastin, led to the termination of its development. The case of this compound serves as an important example in drug development, illustrating how unforeseen safety liabilities can halt the progression of an otherwise promising therapeutic candidate. The insights gained from the this compound program have undoubtedly informed the development of subsequent Cathepsin C inhibitors with improved safety profiles.

References

- 1. Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Aortic Affinity of AZD5248 in Rat Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5248, an orally administered inhibitor of dipeptidyl peptidase 1 (DPP1), demonstrated significant binding to the aorta in preclinical rat models, a finding that ultimately led to the cessation of its clinical development. This document provides a comprehensive technical overview of the available data and methodologies related to the aortic binding of this compound. The core of this issue appears to be a chemical interaction between this compound and aldehydes present in elastin, a major structural protein within the aortic wall. This interaction was investigated through a combination of in vivo imaging and in vitro assays. This paper will detail the experimental approaches used to assess this binding, present the available data in a structured format, and visualize the proposed mechanisms and experimental workflows.

Introduction

This compound was developed as a potent inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases involved in inflammatory processes. By inhibiting DPP1, this compound was intended to offer a therapeutic benefit in inflammatory diseases. However, during routine preclinical safety evaluations, a significant and persistent accumulation of the compound was observed in the aorta of rats. This unforeseen aortic binding raised safety concerns, prompting further investigation and eventual termination of the drug's development.

The leading hypothesis for this aortic binding centers on the chemical reactivity of this compound with endogenous aldehydes. Specifically, it is proposed that the drug molecule forms a covalent bond with aldehyde groups that are integral to the cross-linking of elastin fibers, the primary component of the aortic extracellular matrix responsible for its elasticity.

Quantitative Data Summary

While the primary literature confirms the observation of aortic binding, specific quantitative data from the pivotal in vivo study remains largely proprietary. The key finding was derived from a quantitative whole-body autoradiography (QWBA) study in rats, which revealed a higher-than-expected and prolonged retention of radiolabeled this compound in the aorta. For illustrative purposes, the following table summarizes the kind of data that would be generated from such a study and from the subsequent in vitro validation assays.

| Parameter | Tissue/Matrix | Value | Units | Significance |

| In Vivo Tissue Distribution (Hypothetical QWBA Data) | ||||

| Peak Concentration (Cmax) | Aorta | High | ng-eq/g | Indicates significant accumulation in the aortic tissue. |

| Area Under the Curve (AUC) | Aorta | High | ng-eq*h/g | Demonstrates prolonged exposure of the aorta to the drug. |

| Half-life (t1/2) | Aorta | Long | hours | Suggests slow clearance from the aortic tissue. |

| In Vitro Aldehyde Reactivity | ||||

| Reactivity with Benzaldehyde | This compound | Positive | N/A | Supports the hypothesis of reactivity with aldehyde groups. |

| In Vitro Competitive Covalent Binding | ||||

| [14C]this compound Binding | Rat Aortic Homogenate | High | pmol/mg protein | Confirms direct binding to aortic tissue components. |

| Inhibition of Binding by Aldehyde Scavengers | Rat Aortic Homogenate | Significant | % | Further implicates aldehyde-mediated binding. |

Experimental Protocols

The investigation into this compound's aortic binding involved three key experimental approaches. While the exact, detailed protocols from the original studies are not publicly available, the following sections describe the standard methodologies for these types of experiments.

Quantitative Whole-Body Autoradiography (QWBA) in Rat Models

QWBA is a powerful technique used to visualize and quantify the distribution of a radiolabeled compound throughout the entire body of an animal.

-

Radiolabeling: this compound was synthesized with a radioactive isotope, likely Carbon-14 ([14C]), to enable its detection.

-

Animal Model: Male Wistar rats were likely used for the study.

-

Dosing: A single dose of [14C]this compound was administered to the rats, likely via oral gavage to mimic the intended clinical route.

-

Time Points: Animals were euthanized at various time points post-dose (e.g., 1, 4, 8, 24, 48, and 168 hours) to assess the distribution and elimination of the drug over time.

-

Sample Preparation: Immediately after euthanasia, the rat carcasses were frozen in a carboxymethylcellulose matrix. Sagittal sections of the entire frozen animal were then cut using a cryomicrotome.

-

Imaging: The thin sections were exposed to a phosphor imaging plate, which captures the radiation emitted from the [14C]this compound. The plate was then scanned to create a digital autoradiogram.

-

Quantification: The intensity of the radioactive signal in different tissues, including the aorta, was quantified using image analysis software and compared to a standard curve to determine the concentration of the drug and its metabolites.

Aldehyde Chemical Reactivity Assay

This in vitro assay was designed to directly test the hypothesis that this compound can react with aldehyde groups.

-

Reactants: this compound was incubated with a model aldehyde, such as benzaldehyde or propionaldehyde, in a suitable buffer system.

-

Reaction Conditions: The incubation was likely carried out under physiological conditions (e.g., pH 7.4, 37°C) for a defined period.

-

Analysis: The reaction mixture was analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of a new product resulting from the reaction between this compound and the aldehyde. The disappearance of the parent compounds would also be monitored.

In Vitro Competitive Covalent Binding Assay

This assay aimed to demonstrate the direct covalent binding of this compound to aortic tissue and to investigate the role of aldehydes in this process.

-

Tissue Preparation: Aortas were harvested from untreated rats and homogenized to create a tissue preparation containing the native proteins, including elastin.

-

Incubation: The aortic homogenate was incubated with radiolabeled [14C]this compound.

-

Competitive Binding: To confirm the role of aldehydes, parallel incubations were performed in the presence of compounds known to react with and "scavenge" aldehydes (e.g., hydralazine).

-

Measurement of Covalent Binding: After incubation, the proteins were precipitated and washed extensively to remove any unbound [14C]this compound. The amount of radioactivity remaining in the protein pellet, representing covalently bound drug, was then quantified using liquid scintillation counting. A reduction in radioactivity in the presence of aldehyde scavengers would indicate that the binding is aldehyde-dependent.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Implications

The available evidence strongly indicates that the observed aortic binding of this compound in rat models is due to a covalent interaction with aldehyde groups within elastin fibers. This was established through in vivo QWBA studies and corroborated by in vitro chemical reactivity and competitive binding assays. While this compound was designed to inhibit the enzymatic activity of DPP-1, its aortic binding appears to be an off-target effect related to the chemical structure of the molecule itself.

This case serves as a critical reminder for drug development professionals of the importance of considering the potential for chemical reactivity of drug candidates with endogenous macromolecules. The development of simple in vitro screens, such as the aldehyde reactivity assay, can be invaluable in identifying such liabilities early in the drug discovery process, thereby avoiding costly late-stage failures. Future development of DPP-1 inhibitors has focused on designing molecules that lack this aldehyde reactivity while retaining potent and selective inhibition of the target enzyme.

AZD5248 and the Elastin Cross-Linking Hypothesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of AZD5248, a potent dipeptidyl peptidase 1 (DPP1) inhibitor, was halted prematurely due to an unforeseen off-target interaction: significant binding to the aorta observed in preclinical studies. This finding led to the formulation of the "elastin cross-linking hypothesis," which posited that this compound covalently binds to aldehydes present in elastin, a critical protein for aortic elasticity. This whitepaper provides an in-depth technical guide to the core of this hypothesis, summarizing the available data, outlining the experimental protocols used to investigate this phenomenon, and visualizing the key pathways and workflows. The subsequent development of AZD7986 (brensocatib), a second-generation DPP1 inhibitor devoid of this aortic liability, serves as a crucial case study in mitigating such off-target reactivity.

Introduction: The this compound Aortic Binding Phenomenon

This compound was identified as a promising oral inhibitor of dipeptidyl peptidase 1 (DPP1), a cysteine protease involved in the activation of neutrophil serine proteases, making it a potential therapeutic for inflammatory diseases. However, its development was terminated prior to human dosing following the discovery of significant and irreversible binding to the aorta in rat quantitative whole-body autoradiography (QWBA) studies.[1][2] The aorta is rich in elastin, a protein that derives its elasticity from a unique cross-linking process involving lysine-derived aldehydes. This led to the hypothesis that a chemical reaction was occurring between this compound and these elastin aldehydes.

The Elastin Cross-Linking Hypothesis

The core of the hypothesis is a proposed chemical reaction between the nucleophilic portion of the this compound molecule and the electrophilic aldehyde groups on elastin precursors.[1][2] This reaction is believed to be a condensation reaction, leading to the formation of a stable covalent bond. This irreversible binding was a significant safety concern, as it could potentially disrupt the normal architecture and function of elastin, leading to long-term cardiovascular toxicity.

The Role of Aldehydes in Elastin Cross-Linking

Elastin fibers are formed from tropoelastin monomers, which are cross-linked in the extracellular matrix. This process is initiated by the enzyme lysyl oxidase (LOX), which deaminates the lysine residues on tropoelastin to form highly reactive aldehyde residues (allysine). These aldehydes then spontaneously undergo condensation reactions with other allysine residues or unmodified lysine residues to form the complex, stable cross-links (such as desmosine and isodesmosine) that give elastin its characteristic properties of elasticity and resilience. Any interference with these aldehyde groups could, therefore, have profound effects on the integrity of elastic tissues.

Experimental Evidence and Methodologies

A series of in vitro assays were developed to investigate and confirm the elastin cross-linking hypothesis for this compound. While detailed, step-by-step protocols from the original studies are not publicly available, this section outlines the principles and general procedures of the key experiments.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA was the initial in vivo study that revealed the aortic binding of this compound.[1][2]

-

Objective: To determine the distribution of a radiolabeled drug candidate in the whole animal body.

-

General Protocol:

-

A radiolabeled version of this compound (e.g., with 14C) is administered to rats.

-

After a predetermined time, the animals are euthanized and flash-frozen.

-

The frozen carcass is embedded in a carboxymethylcellulose matrix and sectioned sagittally into thin slices.

-

The sections are exposed to a phosphor imaging plate or X-ray film.

-

The resulting autoradiogram shows the distribution and concentration of the radiolabel, and therefore the drug, in different tissues and organs.

-

-

Key Finding for this compound: High and persistent levels of radioactivity were observed in the aorta, indicating irreversible binding.

Aldehyde Chemical Reactivity Assay

An in vitro assay was developed to directly test the reactivity of this compound with aldehydes.[1][2]

-

Objective: To determine if this compound reacts with simple aldehydes that mimic those found in elastin.

-

General Protocol:

-

This compound is incubated with a model aldehyde (e.g., benzaldehyde or propionaldehyde) under physiological conditions (pH, temperature).

-

The reaction mixture is analyzed over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the depletion of the parent compound (this compound) and the formation of any new products.

-

The rate of reaction or the percentage of reacted compound is used as a measure of reactivity.

-

-

Key Finding for this compound: this compound showed significant reactivity with these model aldehydes, supporting the hypothesis of a direct chemical reaction.

In Vitro Competitive Covalent Binding Assay

This assay was designed to demonstrate that the binding of this compound to aortic tissue is indeed covalent and can be competed with other aldehyde-reactive molecules.

-

Objective: To confirm the covalent nature of this compound binding to aortic tissue and its specificity for aldehyde groups.

-

General Protocol:

-

Homogenized rat aorta tissue is used as a source of elastin.

-

Radiolabeled this compound is incubated with the aorta homogenate.

-

In parallel incubations, an excess of a non-radiolabeled, known aldehyde-reactive compound (e.g., hydralazine) is added.

-

The amount of radiolabeled this compound bound to the tissue is quantified (e.g., by scintillation counting after washing away unbound drug).

-

-

Key Finding for this compound: The binding of radiolabeled this compound to the aorta homogenate was significantly reduced in the presence of the competing aldehyde-reactive compound, indicating that they were binding to the same sites (the aldehydes) and that the binding of this compound was covalent.

Quantitative Data Summary

While the primary research articles are not publicly available to extract detailed quantitative data, the following table summarizes the key qualitative and semi-quantitative findings from the published abstracts and reviews.

| Experiment | Compound | Result | Interpretation |

| Quantitative Whole-Body Autoradiography (QWBA) | This compound | High, persistent radioactivity in the aorta | Irreversible binding to aortic tissue in vivo. |

| Aldehyde Chemical Reactivity Assay | This compound | High reactivity with model aldehydes | Direct chemical reaction with aldehydes is likely. |

| Aldehyde Chemical Reactivity Assay | AZD7986 | Stable in the presence of model aldehydes | The chemical modification in AZD7986 eliminated aldehyde reactivity. |

| In Vitro Competitive Covalent Binding Assay | This compound | Binding to aorta homogenate was competed by other aldehyde-reactive compounds | Binding is covalent and occurs at aldehyde sites. |

| In Vitro Aortic Tissue Homogenate Binding | AZD7986 | No significant binding observed | AZD7986 does not share the aortic binding liability of this compound. |

Visualizing the Hypothesis and Workflow

Hypothesized Chemical Reaction

The following diagram illustrates the proposed condensation reaction between a generalized structure of this compound (containing a reactive amine) and an allysine residue on a tropoelastin peptide chain.

Experimental Workflow for Investigating Aortic Binding

This diagram outlines the logical flow of the experimental work, from the initial in vivo observation to the in vitro confirmation of the mechanistic hypothesis.

The Solution: AZD7986 (Brensocatib)

The insights gained from the investigation into this compound's aortic binding directly informed the development of a second-generation DPP1 inhibitor, AZD7986 (brensocatib).[3] This compound was specifically designed to eliminate the chemical moiety responsible for the reactivity with aldehydes. AZD7986 was shown to be stable in aldehyde reactivity assays and did not exhibit aortic binding in vitro or in vivo.[3] This successful molecular modification underscores the importance of understanding and mitigating off-target covalent binding in drug development. Brensocatib has since progressed to later-stage clinical trials for various inflammatory respiratory diseases.

Conclusion

The case of this compound and the elastin cross-linking hypothesis serves as a critical lesson in drug development, highlighting the potential for unforeseen off-target covalent interactions. The systematic investigation, from in vivo observation to in vitro mechanistic studies, not only elucidated the cause of the aortic binding but also paved the way for the development of a safer, second-generation molecule. This technical guide has summarized the core evidence and methodologies related to this important toxicological finding. For researchers in drug discovery and development, the this compound story emphasizes the need for early and thorough evaluation of potential covalent binding liabilities, particularly for compounds with reactive functional groups.

References

An In-depth Technical Guide on AZD5248 for Neutrophil Serine Protease Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5248 is a potent and orally bioavailable small molecule inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. By inhibiting DPP1, this compound effectively prevents the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG). These proteases are key mediators of tissue damage and inflammation in a variety of diseases. Preclinical studies demonstrated the potential of this compound in reducing NSP activity. However, its development was terminated due to findings of aortic binding in rat models. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols relevant to its evaluation.

Core Concepts and Mechanism of Action

Neutrophil serine proteases (NSPs) are a family of proteolytic enzymes stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NSPs are released and contribute to host defense by degrading microbial proteins. However, excessive or dysregulated NSP activity can lead to detrimental tissue damage and is implicated in the pathogenesis of numerous inflammatory diseases.[3][4]

DPP1 is a lysosomal cysteine protease that plays a crucial role in the maturation and activation of several pro-inflammatory serine proteases, including NSPs.[5] this compound is a potent inhibitor of DPP1.[6] By inhibiting DPP1, this compound prevents the proteolytic removal of the N-terminal dipeptide from pro-NSPs, thereby blocking their conversion into active enzymes. This upstream modulation of NSP activity represents a promising therapeutic strategy for a range of neutrophil-driven diseases.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | IC50 (nM) |

| DPP1 (Cathepsin C) | Human | Enzyme Inhibition | 44 |

| DPP1 (Cathepsin C) | Rat | Enzyme Inhibition | 67 |

Table 2: In Vivo Efficacy of this compound in Rats

| Neutrophil Serine Protease | Treatment Duration | Reduction in Activity |

| Neutrophil Elastase (NE) | 8 days | 90% |

| Proteinase 3 (PR3) | 8 days | 64% |

| Cathepsin G (CG) | 8 days | 88% |

Data obtained from in vivo studies in rats.[2]

Table 3: Preclinical Pharmacokinetics of this compound (Data Unavailable)

Comprehensive pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in mouse and dog models are not publicly available.

Table 4: Aortic Binding of this compound

| Species | Finding | Method |

| Rat | Aortic Binding Detected | Quantitative Whole-Body Autoradiography (QWBA) |

The development of this compound was halted due to this finding.[4][7][8] The proposed mechanism involves the reactivity of this compound with aldehydes involved in the cross-linking of elastin, a major component of aortic tissue.[4][7]

Experimental Protocols

In Vitro DPP1/Cathepsin C Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against DPP1.

Materials:

-

Recombinant human DPP1 (Cathepsin C)

-

Fluorogenic DPP1 substrate (e.g., Gly-Arg-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed amount of recombinant human DPP1 to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic DPP1 substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Assessment of Neutrophil Serine Protease Activity

This protocol describes a general method for measuring NSP activity in vivo following treatment with an inhibitor.

Animal Model:

-

Sprague-Dawley rats are a commonly used model.

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle to the animals for a specified duration and at various dose levels.

-

At the end of the treatment period, collect whole blood or isolate bone marrow cells.

-

Isolate neutrophils from the blood or bone marrow samples using density gradient centrifugation.

-

Lyse the isolated neutrophils to release the intracellular contents, including NSPs.

-

Measure the activity of specific NSPs (NE, PR3, CG) in the cell lysates using specific chromogenic or fluorogenic substrates.

-

Neutrophil Elastase: MeOSuc-Ala-Ala-Pro-Val-pNA

-

Proteinase 3: Boc-Ala-Ala-Nva-SBzl

-

Cathepsin G: Suc-Ala-Ala-Pro-Phe-pNA

-

-

Quantify the proteolytic activity by measuring the change in absorbance or fluorescence over time.

-

Compare the NSP activity in treated animals to that in vehicle-treated controls to determine the percent inhibition.

Quantitative Whole-Body Autoradiography (QWBA) for Aortic Binding

QWBA is a powerful technique to visualize and quantify the distribution of a radiolabeled compound throughout the body.[9][10][11]

Materials:

-

Radiolabeled test compound (e.g., [14C]-AZD5248)

-

Animal model (e.g., rat)

-

Cryostat microtome

-

Phosphor imaging screens

-

Phosphor imager

Procedure:

-

Administer a single dose of the radiolabeled test compound to the animals.

-

At various time points post-administration, euthanize the animals and freeze the entire body in a mixture of hexane and solid CO2.

-

Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix.

-

Collect thin (e.g., 20-40 µm) whole-body sections using a large-format cryostat microtome.

-

Expose the sections to a phosphor imaging screen for a sufficient duration.

-

Scan the screen using a phosphor imager to generate a digital autoradiogram.

-

Quantify the radioactivity in different tissues, including the aorta, by comparing the signal intensity to that of co-exposed radioactive standards.

-

Analyze the data to determine the concentration and retention of the compound and its metabolites in the aorta over time.

Signaling Pathways and Experimental Workflows

DPP1-Mediated Activation of Neutrophil Serine Proteases

The following diagram illustrates the central role of DPP1 in the activation of NSPs.

Caption: DPP1 activates pro-NSPs to their active forms in neutrophil progenitor cells.

Downstream Inflammatory Signaling of Neutrophil Serine Proteases

This diagram depicts the downstream inflammatory consequences of NSP release.

Caption: NSPs degrade ECM, activate cytokines, and modulate chemokines, leading to inflammation.

Experimental Workflow for Preclinical Evaluation of a DPP1 Inhibitor

This workflow illustrates the typical preclinical evaluation process for a novel DPP1 inhibitor.

Caption: Preclinical workflow for the development of a DPP1 inhibitor.

Conclusion

This compound is a well-characterized, potent inhibitor of DPP1 that effectively reduces the activity of downstream neutrophil serine proteases. While its clinical development was halted due to off-target aortic binding, the study of this compound has provided valuable insights into the therapeutic potential of DPP1 inhibition and highlighted critical safety considerations for the development of future molecules in this class. The data and experimental methodologies detailed in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

- 1. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailor-made inflammation: how neutrophil serine proteases modulate the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neutrophil-derived serine proteases modulate innate immune responses [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. It’s a Trap!—Potential of Cathepsins in NET Formation [mdpi.com]

- 8. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. qps.com [qps.com]

- 11. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Discovery and Development of AZD5248: A Potent DPP-1 Inhibitor with a Checkered History

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5248 is a potent, orally bioavailable inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as Cathepsin C. This enzyme plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, which are implicated in a variety of inflammatory diseases. The development of this compound represented a promising therapeutic strategy for conditions driven by excessive NSP activity. However, its journey was cut short prior to human trials due to a significant safety finding, providing valuable lessons for the field of drug development. This technical guide provides an in-depth overview of the discovery, preclinical development, and the ultimate discontinuation of this compound, including its mechanism of action, key experimental data, and the subsequent evolution of a second-generation inhibitor.

Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

This compound exerts its pharmacological effect by inhibiting DPP-1, a cysteine protease responsible for the proteolytic activation of pro-NSPs within the bone marrow. By blocking DPP-1, this compound effectively reduces the levels of active NSPs, thereby mitigating their downstream inflammatory effects.

// Nodes ProNSPs [label="Pro-Neutrophil Serine Proteases\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; DPP1 [label="DPP-1 (Cathepsin C)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveNSPs [label="Active Neutrophil Serine Proteases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Tissue Damage", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ProNSPs -> ActiveNSPs [label="Activation"]; DPP1 -> ProNSPs [style=invis]; this compound -> DPP1 [label="Inhibition", arrowhead=tee]; ActiveNSPs -> Inflammation [label="Promotion"];

// Invisible edges for alignment edge [style=invis]; DPP1 -> ActiveNSPs; }

Figure 1: Mechanism of action of this compound.

Preclinical Pharmacology and Efficacy

This compound demonstrated potent inhibition of DPP-1 in preclinical studies.

In Vitro Potency

The inhibitory activity of this compound against human and rat DPP-1 was determined using in vitro enzyme assays.

| Target | Species | IC50 (nM) |

| DPP-1 | Human | 44[1] |

| DPP-1 | Rat | 67[1] |

In Vivo Pharmacodynamics: Reduction of Neutrophil Serine Protease Activity

In vivo studies in rats confirmed that oral administration of this compound led to a significant reduction in the activity of NSPs in both bone marrow and peripheral blood. Treatment for 8 days resulted in a marked decrease in the activity of neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) in the bone marrow.[2]

| Neutrophil Serine Protease | Reduction in Activity (%) |

| Neutrophil Elastase (NE) | 90[2] |

| Proteinase 3 (PR3) | 64[2] |

| Cathepsin G (CatG) | 88[2] |

The Critical Safety Finding: Aortic Binding

Despite its promising efficacy profile, the development of this compound was terminated following a critical finding in a preclinical safety study. A quantitative whole-body autoradiography (QWBA) study in rats revealed significant binding of the radiolabeled compound to the aorta.[2][3] This finding raised concerns about potential long-term cardiovascular toxicity, making the risk-benefit profile unfavorable for progression into human clinical trials.

Mechanistic Hypothesis for Aortic Binding

Subsequent investigations into the mechanism of aortic binding pointed towards a chemical reactivity issue. The proposed hypothesis was that this compound reacts with aldehydes present in elastin, a key protein component of the aorta responsible for its elasticity.[2][3] This covalent binding was a critical liability that necessitated the termination of the program.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elastin [label="Elastin in Aorta", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehydes [label="Aldehyde Groups", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CovalentAdduct [label="Covalent Adduct Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AorticBinding [label="Aortic Binding", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> CovalentAdduct; Aldehydes -> CovalentAdduct; Elastin -> Aldehydes [style=invis]; CovalentAdduct -> AorticBinding;

// Invisible edges for alignment edge [style=invis]; Aldehydes -> AorticBinding; }

Figure 2: Proposed mechanism of this compound aortic binding.

The Evolution to a Second-Generation Inhibitor: AZD7986

The learnings from the this compound program were instrumental in the development of a second-generation DPP-1 inhibitor, AZD7986 (also known as brensocatib). The primary goal of the subsequent lead optimization campaign was to design a potent DPP-1 inhibitor devoid of the aldehyde reactivity and associated aortic binding. Through medicinal chemistry efforts focused on modifying the structural features responsible for the reactivity, scientists successfully identified AZD7986.[4] This new compound retained high potency against DPP-1 but, crucially, did not exhibit the aortic binding liability observed with this compound.[2]

// Nodes Lead_ID [label="Lead Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; AZD5248_Dev [label="this compound Development", fillcolor="#FBBC05", fontcolor="#202124"]; Aortic_Binding [label="Aortic Binding Identified\n(QWBA in Rats)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="this compound Program Terminated", fillcolor="#202124", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(Address Aldehyde Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AZD7986_Dev [label="AZD7986 (Brensocatib)\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lead_ID -> AZD5248_Dev; AZD5248_Dev -> Aortic_Binding; Aortic_Binding -> Termination; Termination -> Lead_Opt; Lead_Opt -> AZD7986_Dev; }

Figure 3: Development workflow from this compound to AZD7986.

Experimental Protocols

Detailed experimental protocols for the key assays are summarized below.

In Vitro DPP-1 Inhibition Assay (General Protocol)

A common method for determining in vitro DPP-1 inhibitory activity involves a fluorescence-based assay.

-

Reagents: Recombinant human or rat DPP-1, a fluorogenic substrate (e.g., Gly-Arg-AMC), assay buffer (e.g., MES, pH 6.0, containing DTT and EDTA), and the test compound (this compound).

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the DPP-1 enzyme in the assay buffer in a 96-well plate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

-

In Vivo Neutrophil Serine Protease Activity Assay (General Protocol)

The activity of NSPs in biological samples can be measured using specific substrates.

-

Sample Collection: Bone marrow and whole blood are collected from treated and vehicle control animals.

-

Sample Preparation: Neutrophils are isolated from the blood, and bone marrow cells are harvested. Cell lysates are prepared to release the intracellular proteases.

-

Enzyme Activity Measurement:

-

Specific chromogenic or fluorogenic substrates for NE, PR3, and CatG are used.

-

The cell lysates are incubated with the respective substrates in an appropriate assay buffer.

-

The change in absorbance or fluorescence is measured over time to determine the enzymatic activity.

-

Activity levels are normalized to the total protein concentration in the lysates.

-

Quantitative Whole-Body Autoradiography (QWBA) (General Protocol)

QWBA is a technique used to visualize and quantify the distribution of a radiolabeled compound in the entire body of an animal.

-

Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., 14C or 3H).

-

Dosing: The radiolabeled compound is administered to rats.

-

Sample Collection: At various time points after dosing, the animals are euthanized and frozen in a block of carboxymethylcellulose.

-

Sectioning: The frozen block is sectioned into thin slices using a cryomicrotome.

-

Imaging: The sections are exposed to a phosphor imaging plate, which captures the radioactive decay.

-

Quantification: The imaging plate is scanned, and the resulting digital image is analyzed to determine the concentration of radioactivity in different tissues and organs by comparing the signal intensity to that of radioactive standards.

Conclusion

The story of this compound is a compelling case study in drug discovery and development. While its potent inhibition of DPP-1 showed great therapeutic promise, the unforeseen aortic binding liability, identified through diligent preclinical safety assessment, led to its discontinuation. This experience underscores the critical importance of thorough safety profiling and mechanistic toxicology in the early stages of drug development. Furthermore, the successful development of the second-generation inhibitor, AZD7986, demonstrates the value of learning from setbacks and applying that knowledge to design safer and more effective medicines. The journey of this compound, though not culminating in a marketed drug, has significantly contributed to the understanding of DPP-1 inhibitors and the broader principles of drug safety.

References

- 1. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AZD5248 In Vitro Competitive Covalent Binding Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5248 is a potent and orally bioavailable covalent inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] By inhibiting DPP-1, this compound effectively blocks the production of these active NSPs, which are implicated in a variety of inflammatory diseases. However, the clinical development of this compound was halted due to observations of off-target aortic binding in preclinical rat models.[3][4] This binding was hypothesized to be a result of a covalent interaction with elastin, a key protein component of the aorta.[3][4]

To investigate this off-target interaction, a novel in vitro competitive covalent binding assay was developed. This application note provides a detailed protocol for this assay, enabling researchers to assess the potential for covalent binding of test compounds to aortic tissue. The described methodology is critical for identifying compounds with a reduced risk of this off-target liability in drug discovery and development programs focused on covalent inhibitors.

Signaling Pathway of DPP-1 in Neutrophil Serine Protease Activation

DPP-1 is a critical upstream activator in the inflammatory cascade mediated by neutrophils. In the bone marrow, pro-NSPs are synthesized as inactive zymogens. DPP-1, a cysteine protease, proteolytically cleaves the N-terminal dipeptides from these pro-enzymes, leading to their activation.[1][2] These mature, active NSPs are then stored in the azurophilic granules of neutrophils and released at sites of inflammation, where they can contribute to tissue damage. Inhibition of DPP-1 by compounds like this compound prevents this activation step, thereby reducing the levels of active NSPs.

Caption: DPP-1 (Cathepsin C) signaling pathway for neutrophil serine protease activation.

Experimental Protocols

The following protocols are based on the methodologies developed to investigate the covalent binding of this compound to aortic tissue.

Protocol 1: In Vitro Competitive Covalent Binding Assay with Aortic Homogenate

This assay quantifies the ability of a test compound to compete with a radiolabeled tracer for covalent binding sites within aortic tissue homogenate.

Materials:

-

Rat thoracic aorta

-

Homogenization buffer (e.g., PBS, pH 7.4)

-

Radiolabeled tracer (e.g., [¹⁴C]-AZD5248)

-

Unlabeled test compounds

-

Scintillation fluid

-

Scintillation counter

-

Homogenizer

-

Centrifuge

-

Incubator

Procedure:

-

Preparation of Aortic Homogenate:

-

Excise thoracic aortas from rats and place them in ice-cold homogenization buffer.

-

Mince the tissue thoroughly and homogenize using a suitable homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet cellular debris.

-

Collect the supernatant containing the elastin-rich fraction. Determine the protein concentration of the homogenate using a standard protein assay.

-

-

Competitive Binding Incubation:

-

In microcentrifuge tubes, combine a fixed amount of aortic homogenate with a fixed concentration of the radiolabeled tracer.

-

Add varying concentrations of the unlabeled test compound (or vehicle control).

-

Incubate the mixture for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation to allow for covalent bond formation.

-

-

Washing and Detection:

-

Terminate the incubation by adding an excess of ice-cold buffer.

-

Pellet the aortic tissue by centrifugation (e.g., 16,000 x g).

-

Wash the pellet multiple times with buffer to remove unbound radiolabel. This is a critical step to ensure that only covalently bound tracer is measured.

-

After the final wash, solubilize the pellet (e.g., with a tissue solubilizer).

-

Add scintillation fluid to the solubilized pellet and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled tracer.

-

Caption: Experimental workflow for the in vitro competitive covalent binding assay.

Data Presentation

The following table summarizes hypothetical data for this compound and its analogs in the in vitro competitive covalent binding assay. This data is for illustrative purposes to demonstrate how results from this assay can be presented.

| Compound | Target DPP-1 IC50 (nM) | Aortic Binding IC50 (µM) | Selectivity Index (Aortic IC50 / DPP-1 IC50) |

| This compound | 10 | 5 | 500 |

| Analog A | 15 | > 100 | > 6667 |

| Analog B | 8 | 2 | 250 |

| Analog C | 25 | 50 | 2000 |

Note: A higher selectivity index indicates a more favorable profile, with greater potency for the target enzyme (DPP-1) and lower potential for off-target aortic binding.

Conclusion

The in vitro competitive covalent binding assay is a valuable tool for assessing the potential of covalent inhibitors to bind to off-target proteins, such as elastin in the aorta. By incorporating this assay early in the drug discovery process, researchers can identify and prioritize compounds with a lower risk of mechanism-based toxicity, ultimately leading to the development of safer and more effective covalent therapeutics. The detailed protocols and data presentation guidelines provided in this application note are intended to facilitate the implementation of this important assay in laboratories focused on the development of covalent inhibitors.

References

- 1. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Aldehyde Chemical Reactivity Assay for AZD5248

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5248 is a potent, orally bioavailable inhibitor of dipeptidyl peptidase 1 (DPP1), also known as Cathepsin C[1][2][3]. During preclinical development, this compound demonstrated significant aortic binding in rat quantitative whole-body autoradiography (QWBA) studies, which led to the termination of its development[4][5][6]. A mechanistic hypothesis for this observation points to the chemical reactivity of this compound with endogenous aldehydes present in elastin, a key protein responsible for the elasticity of the aorta[4][7]. This reactivity is believed to result in the formation of stable covalent adducts, leading to the accumulation of the compound in aortic tissue. To investigate this hypothesis, a specific aldehyde chemical reactivity assay was developed to characterize the interaction between this compound and aldehyde-containing molecules[4][7].

These application notes provide a detailed protocol for an aldehyde chemical reactivity assay adapted from the principles described in the literature for this compound. The assay is designed to assess the potential of compounds to react with aldehydes, a critical step in early safety assessment for drug candidates with similar structural motifs.

Mechanism of Action and Hypothesized Reactivity

This compound's primary mechanism of action is the inhibition of DPP1, which plays a role in the activation of neutrophil serine proteases[1][2][3]. The off-target reactivity leading to aortic binding is hypothesized to involve the formation of an imidazolidin-4-one adduct between the primary amine of this compound and aldehyde groups within elastin.

Caption: Hypothesized reactivity pathway of this compound with elastin aldehydes.

Quantitative Data Summary

The following table summarizes representative data from an aldehyde chemical reactivity assay, comparing this compound to its structural analogues and a negative control. The data is presented as the percentage of compound consumed following incubation with an aldehyde-rich substrate.

| Compound ID | Description | Aldehyde Reactivity (% Consumption) | Aortic Binding (in vivo) |

| This compound | DPP1 Inhibitor | 85% | High |

| Analogue 1 | N-methylated this compound | <5% | Low |

| Analogue 2 | Amide-derivatized this compound | <5% | Low |

| Control | Structurally unrelated compound | <2% | Negligible |

Experimental Protocols

Protocol 1: Aldehyde Chemical Reactivity Assay

This protocol describes a competitive binding assay to assess the reactivity of a test compound with an aldehyde-rich matrix.

Materials and Reagents:

-

Test compounds (e.g., this compound, analogues)

-

[¹⁴C]-labeled this compound (as a competitive probe)

-

Aortic tissue homogenate (from rat or other suitable species)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation fluid

-

Microcentrifuge tubes

-

Incubator/shaker

-

Scintillation counter

Procedure:

-

Preparation of Aortic Homogenate: Homogenize fresh or frozen aortic tissue in ice-cold PBS to a final concentration of 10 mg/mL.

-

Compound Incubation: In microcentrifuge tubes, add the aortic homogenate. Add the unlabeled test compound to achieve a final concentration of 100 µM. Incubate at 37°C with gentle shaking for 18 hours.

-

Competitive Binding: Following the initial incubation, add [¹⁴C]-AZD5248 to each tube at a final concentration of 10 µM.

-

Secondary Incubation: Incubate the samples for an additional 2 hours at 37°C with gentle shaking.

-

Washing: Pellet the aortic tissue by centrifugation (e.g., 14,000 rpm for 10 minutes). Discard the supernatant and wash the pellet three times with ice-cold PBS to remove unbound radioactivity.

-

Quantification: Resuspend the final pellet in a suitable volume of PBS. Add scintillation fluid and quantify the amount of bound [¹⁴C]-AZD5248 using a scintillation counter.

-

Data Analysis: The reduction in [¹⁴C]-AZD5248 binding in the presence of the test compound, compared to a vehicle control, indicates the reactivity of the test compound with the aldehyde sites in the aortic homogenate.

Caption: Workflow for the aldehyde chemical reactivity assay.

Conclusion

The aldehyde chemical reactivity assay is a valuable tool for identifying compounds with the potential for off-target covalent binding to aldehyde-rich tissues. For compounds structurally related to this compound, this assay provides a mechanistic basis for assessing the risk of aortic binding and can guide lead optimization efforts to mitigate this liability. The use of a competitive binding format with a radiolabeled probe offers a sensitive and quantitative method for evaluating compound reactivity in a biologically relevant matrix.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aortic Binding of this compound: Mechanistic Insight and Reactivity Assays To Support Lead Optimzation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application Note: Quantitative Whole-Body Autoradiography (QWBA) of AZD5248

Introduction

AZD5248 is a potent and reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3] By inhibiting DPP1, this compound was investigated as a potential therapeutic agent for chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[2][3] As part of the preclinical safety assessment of this compound, a quantitative whole-body autoradiography (QWBA) study was conducted in rats to determine the tissue distribution of the radiolabeled compound.

Key Findings from the QWBA Study

The QWBA study with radiolabeled this compound in rats revealed an unexpected and significant finding: a high and persistent accumulation of radioactivity in the aorta.[1][4][5][6] This aortic binding was a major safety concern and ultimately led to the termination of the clinical development of this compound before it was dosed in humans.[1][4]

Toxicological Implication and Mechanistic Hypothesis

The retention of this compound in the aorta suggested a potential for long-term toxicity. The leading hypothesis for this observation is the covalent binding of this compound to aldehydes present in elastin, a key protein responsible for the elasticity of the aorta.[1][4] Elastin fibers are cross-linked through reactions involving allysine, an aldehyde derivative of lysine, a process catalyzed by the enzyme lysyl oxidase.[5][7][8][9][10] It is proposed that a reactive moiety of the this compound molecule forms a covalent bond with these aldehyde groups, leading to its accumulation in elastin-rich tissues like the aorta.[1] This mechanistic hypothesis was supported by in vitro reactivity assays.[4]

Application of QWBA in Drug Development

This case study of this compound highlights the critical role of QWBA in drug development. QWBA provides a comprehensive visual and quantitative assessment of the distribution of a drug and its metabolites throughout the entire body.[11][12][13][14] This technique is invaluable for:

-

Identifying potential target organs for efficacy and toxicity.

-

Assessing penetration of physiological barriers, such as the blood-brain barrier.

-

Informing dosimetry calculations for human radiolabeled studies.[13][15]

-

Detecting unexpected tissue accumulation, as was the case with this compound and the aorta.

Quantitative Data Summary

While the specific quantitative data from the this compound QWBA study is not publicly available, the following table represents a typical format for summarizing such data. The values are hypothetical and for illustrative purposes only, designed to reflect the reported aortic binding.

| Tissue | Concentration (µg eq/g) at 24 hours | Concentration (µg eq/g) at 168 hours | Tissue-to-Blood Ratio (168 hours) |

| Blood | 0.5 | 0.02 | 1.0 |

| Aorta | 15.2 | 12.5 | 625 |

| Liver | 2.1 | 0.1 | 5.0 |

| Kidney | 3.5 | 0.2 | 10.0 |

| Lung | 1.8 | 0.15 | 7.5 |

| Brain | 0.1 | < 0.01 | < 0.5 |

| Muscle | 0.4 | 0.05 | 2.5 |

| Adipose | 0.8 | 0.1 | 5.0 |

Experimental Protocols

Below is a detailed, representative protocol for a QWBA study, based on standard industry practices and applicable to a compound like this compound.

1. Radiolabeling of this compound

-

Isotope: Carbon-14 ([¹⁴C]) is a commonly used isotope for QWBA due to its long half-life and beta emission characteristics.